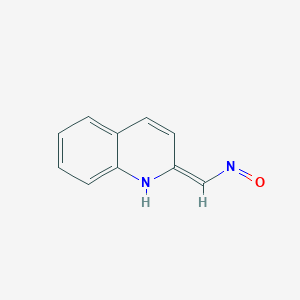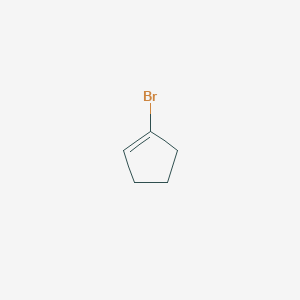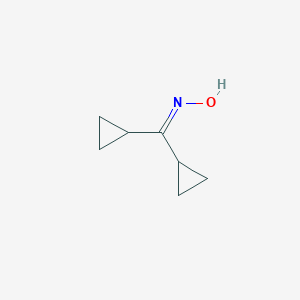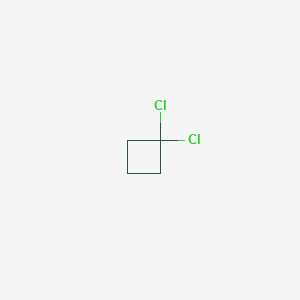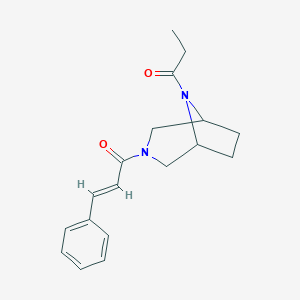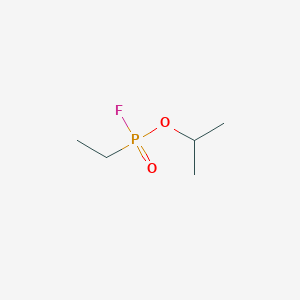
Isopropoxy-ethyl-phosphoryl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropoxy-ethyl-phosphoryl fluoride, also known as VX, is a highly toxic chemical agent that was developed for military use as a nerve agent. It is an organophosphate compound that acts as a cholinesterase inhibitor, leading to the accumulation of acetylcholine and ultimately resulting in paralysis and death. VX is considered to be one of the most lethal chemical agents ever developed, and its production and use is strictly controlled under international law.
Wirkmechanismus
Isopropoxy-ethyl-phosphoryl fluoride acts as a cholinesterase inhibitor, blocking the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and ultimately results in paralysis and death. The mechanism of action of Isopropoxy-ethyl-phosphoryl fluoride is similar to that of other nerve agents, such as sarin and soman.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Isopropoxy-ethyl-phosphoryl fluoride are severe and can be fatal. The symptoms of Isopropoxy-ethyl-phosphoryl fluoride poisoning include sweating, nausea, vomiting, convulsions, respiratory failure, and ultimately death. The effects of Isopropoxy-ethyl-phosphoryl fluoride are rapid and can occur within minutes of exposure. The severity of the effects depends on the dose and route of exposure, with inhalation being the most lethal.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropoxy-ethyl-phosphoryl fluoride has several advantages and limitations for use in lab experiments. Its high toxicity and specificity make it a useful tool for studying cholinesterase inhibition and the effects of nerve agents on the nervous system. However, its extreme toxicity and hazardous nature make it difficult to work with and require specialized equipment and expertise. Additionally, the production and use of Isopropoxy-ethyl-phosphoryl fluoride is strictly controlled under international law, limiting its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on Isopropoxy-ethyl-phosphoryl fluoride and other nerve agents. One area of focus is the development of more effective antidotes and protective measures against their effects. Another area of research is the development of new methods for detecting and identifying nerve agents, which could improve their detection and response in the event of a chemical attack. Additionally, research is needed to better understand the long-term effects of exposure to nerve agents and to develop treatments for those who have been exposed.
Synthesemethoden
The synthesis of Isopropoxy-ethyl-phosphoryl fluoride is a complex process that involves several steps. The precursor chemicals used in the synthesis include diisopropylaminoethanol, phosphorus oxychloride, and thionyl chloride. These chemicals are combined in a specific order and under controlled conditions to produce Isopropoxy-ethyl-phosphoryl fluoride. The synthesis process is highly hazardous and requires specialized equipment and expertise to carry out safely.
Wissenschaftliche Forschungsanwendungen
Isopropoxy-ethyl-phosphoryl fluoride has been extensively studied for its toxicological properties and its potential use as a chemical weapon. Research has focused on understanding its mechanism of action, as well as developing antidotes and protective measures against its effects. Isopropoxy-ethyl-phosphoryl fluoride has also been used as a research tool in studies of cholinesterase inhibition and the effects of nerve agents on the nervous system.
Eigenschaften
CAS-Nummer |
1189-87-3 |
|---|---|
Produktname |
Isopropoxy-ethyl-phosphoryl fluoride |
Molekularformel |
C5H12FO2P |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2-[ethyl(fluoro)phosphoryl]oxypropane |
InChI |
InChI=1S/C5H12FO2P/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KXKAXOZWSFAJTG-UHFFFAOYSA-N |
SMILES |
CCP(=O)(OC(C)C)F |
Kanonische SMILES |
CCP(=O)(OC(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



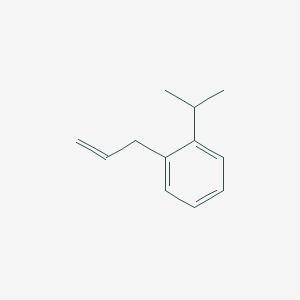
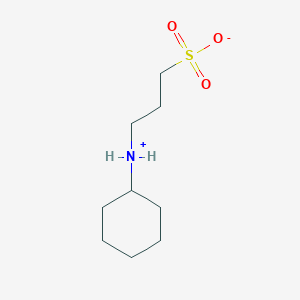
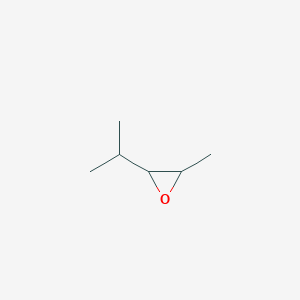
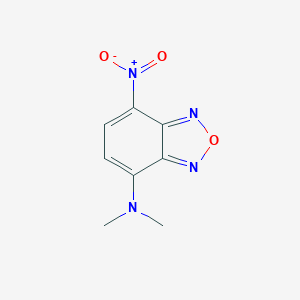
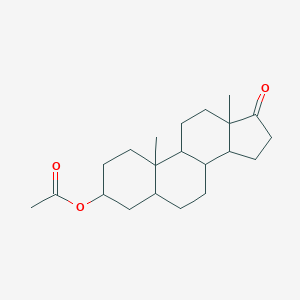
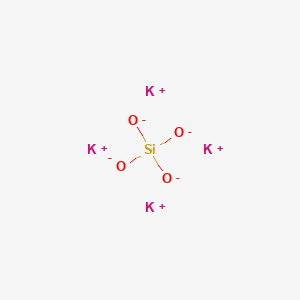
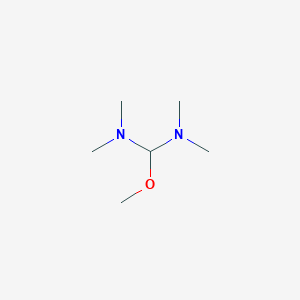
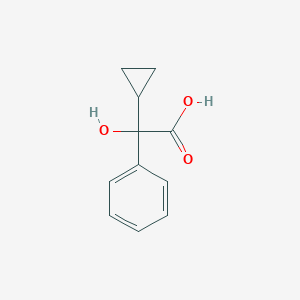
![1,2,3,4-Tetrahydro-benzo[b]azepin-5-one](/img/structure/B75218.png)
